4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields and is suitable for large-scale production. The reaction conditions are mild and environmentally friendly, making it an attractive option for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved using the same synthetic route mentioned above. The process involves the use of readily available starting materials and simple reaction conditions, which can be easily scaled up for large-scale production. The use of ethanol as a solvent and hydroxylamine free base as a reagent ensures that the process is both cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines, depending on the functional groups present in the starting material.
Substitution: The major products are substituted derivatives of the original compound, with the fluorine atom replaced by the nucleophile.
Scientific Research Applications
4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in bacteria and fungi . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: This compound lacks the fluorophenyl group, making it less effective in certain applications.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an oxazole ring, leading to different chemical and biological properties.
Macrooxazoles A-D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with different substituents, exhibiting varying degrees of antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H10FNO3 |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
(4-fluorophenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H10FNO3/c17-12-6-8-13(9-7-12)20-16(19)14-10-15(21-18-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
PSRFJOWFNVTPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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